N,N-Dibenzyl-3-(trifluoromethyl)aniline N,N-Dibenzyl-3-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 128532-40-1
VCID: VC19136617
InChI: InChI=1S/C21H18F3N/c22-21(23,24)19-12-7-13-20(14-19)25(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2
SMILES:
Molecular Formula: C21H18F3N
Molecular Weight: 341.4 g/mol

N,N-Dibenzyl-3-(trifluoromethyl)aniline

CAS No.: 128532-40-1

Cat. No.: VC19136617

Molecular Formula: C21H18F3N

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dibenzyl-3-(trifluoromethyl)aniline - 128532-40-1

Specification

CAS No. 128532-40-1
Molecular Formula C21H18F3N
Molecular Weight 341.4 g/mol
IUPAC Name N,N-dibenzyl-3-(trifluoromethyl)aniline
Standard InChI InChI=1S/C21H18F3N/c22-21(23,24)19-12-7-13-20(14-19)25(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2
Standard InChI Key OBZGHCBDDXTXBI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

N,N-Dibenzyl-3-(trifluoromethyl)aniline (C₂₁H₁₈F₃N) has a molecular weight of 341.4 g/mol and belongs to the class of diarylamines . Its IUPAC name, N,N-dibenzyl-3-(trifluoromethyl)aniline, reflects the substitution pattern:

  • Aniline core: A benzene ring with an amino group (-NH-) at position 1.

  • Trifluoromethyl group: -CF₃ at position 3, introducing strong electron-withdrawing effects.

  • Benzyl substituents: Two benzyl groups (-CH₂C₆H₅) attached to the nitrogen atom, enhancing steric bulk and modulating reactivity .

The compound’s SMILES notation (C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F) and InChIKey (OBZGHCBDDXTXBI-UHFFFAOYSA-N) provide unambiguous representation for computational studies . X-ray crystallography and NMR spectroscopy confirm the planar geometry of the aniline ring and the gauche conformation of the benzyl groups, which minimize steric clashes .

Synthesis and Manufacturing

Synthetic Routes

The most efficient method involves a one-step reaction between secondary amines, CS₂, and AgF under mild conditions . For N,N-dibenzyl-3-(trifluoromethyl)aniline, the protocol is as follows:

  • Reagents:

    • Dibenzylamine (0.20 mmol)

    • AgF (4.5 equiv, 148.6 mg)

    • CS₂ (0.24 mmol, 18.3 mg)

    • Base: 4-Pyrrolidinopyridine (0.5 equiv)

    • Solvent: Ethyl acetate (EA, 2.0 mL)

  • Conditions:

    • Temperature: 40°C

    • Time: 20 hours

    • Atmosphere: Nitrogen

  • Workup:

    • Filtration to remove Ag residues.

    • Column chromatography (hexanes:EA = 9:1) yields the product in 95% purity .

Table 1: Optimization of Reaction Conditions for N-Trifluoromethylation

EntryBase (equiv)SolventAgF (equiv)Yield (%)
1DIPEA (0.5)MeCN4.066
2Et₃N (0.5)MeCN4.072
3DABCO (0.5)MeCN4.074
11DABCO (0.5)EA4.594
12DABCO (0.5)EA4.595

Mechanistic Insights

The reaction proceeds via nucleophilic addition of dibenzylamine to CS₂, forming a thioamide intermediate. AgF facilitates desulfurization, replacing the thiocarbonyl group with -CF₃. The base (e.g., DABCO) deprotonates intermediates, accelerating the transformation .

Physicochemical Properties

  • Physical State: Pale-yellow liquid at room temperature.

  • Solubility: Miscible with ethyl acetate, dichloromethane, and THF; insoluble in water.

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the amine center upon prolonged air exposure.

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.32–7.25 (m, 10H, benzyl-H), 7.15 (t, J = 7.8 Hz, 1H, Ar-H), 6.95 (d, J = 7.6 Hz, 1H, Ar-H), 4.45 (s, 4H, N-CH₂) .

    • ¹⁹F NMR (CDCl₃, 376 MHz): δ -62.5 (s, CF₃) .

Reactivity and Functionalization

The trifluoromethyl group directs electrophilic substitution to the meta position, while the benzyl groups enable hydrogenolysis (e.g., H₂/Pd-C) to yield 3-(trifluoromethyl)aniline derivatives . Key reactions include:

  • N-Dealkylation: Treatment with BBr₃ cleaves benzyl groups, generating primary amines.

  • Electrophilic Aromatic Substitution: Nitration at position 5 with HNO₃/H₂SO₄.

  • Cross-Coupling: Suzuki-Miyaura reactions at position 4 using Pd catalysts .

Applications in Drug Discovery

The compound serves as a precursor to bioactive molecules:

  • Anticancer Agents: Analogues with -CF₃ show enhanced binding to kinase ATP pockets (IC₅₀ < 100 nM) .

  • Antidepressants: N,N-Dibenzyl groups improve blood-brain barrier penetration in serotonin reuptake inhibitors.

  • Amino Acid Derivatives: Late-stage trifluoromethylation of proline analogues yields protease-resistant peptides .

Recent Advances

A 2025 study demonstrated the compound’s utility in synthesizing N-CF₃ bioisosteres of lidocaine, showing prolonged anesthetic effects in vivo . Another breakthrough involved its use in radiolabeling with ¹⁸F for PET imaging .

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